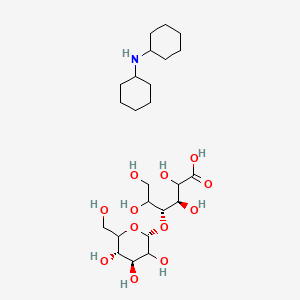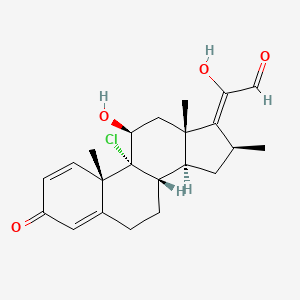![molecular formula C4H8O4 B584009 D-[2-13C]Threose CAS No. 478506-49-9](/img/structure/B584009.png)
D-[2-13C]Threose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-[2-13C]Threose is a carbohydrate used in the synthesis of glucose and mannose derivatives .
Synthesis Analysis
The laboratory-evolved polymerase Kod-RI catalyzes α-L-threose nucleic acid (TNA) synthesis .Molecular Structure Analysis
D-Threose has a molecular formula of C4H8O4 and a molecular weight of 120.10 g/mol . It is a diastereomer of both D-erythrose and L-erythrose . The D-Threose molecule contains a total of 15 bond(s). There are 7 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 aldehyde(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .Chemical Reactions Analysis
D-threose can undergo a variety of chemical reactions. For example, when you reduce the aldehyde from the open chain threose, you introduce a symmetry element (both ends of the molecule become CH2OH). The presence of a symmetry element means the reduced molecule is not chiral, but meso .Physical And Chemical Properties Analysis
D-threose is a diastereomer and can have different physical properties and reactivity. They have different melting points and boiling points and different densities . It has a molecular weight of 120.10 g/mol .Applications De Recherche Scientifique
Biomolecular NMR
D-[2-13C]Threose is used in Biomolecular Nuclear Magnetic Resonance (NMR) . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Metabolism Studies
D-[2-13C]Threose is also used in metabolism studies . Metabolism is the set of life-sustaining chemical reactions in organisms. The three main purposes of metabolism are: the conversion of food to energy to run cellular processes; the conversion of food/fuel to building blocks for proteins, lipids, nucleic acids, and some carbohydrates; and the elimination of nitrogenous wastes.
Threose Nucleic Acid (TNA) Research
D-[2-13C]Threose plays a significant role in the research of Threose Nucleic Acid (TNA) . TNA is an artificial genetic polymer in which the natural ribose sugar found in RNA has been replaced by an unnatural threose sugar. Recent studies have shown that TNA can fold into defined structures and evolve in response to selective pressure. It is resistant to nuclease degradation and capable of heredity and evolution, making it a strong candidate for the role of an early genetic material.
Enhancing Binding Properties of Nucleic Acid Aptamers
Chemical strategies that augment genetic polymers with amino acid residues offer a promising route for enhancing the binding properties of nucleic acid aptamers . D-[2-13C]Threose is used in the chemical synthesis of α-L-threofuranosyl cytidine nucleoside triphosphate (tCTP) carrying either a benzyl or phenylpropyl side chain at the pyrimidine C-5 position .
Improving Quality of Biologically Stable TNA Aptamers
Kinetic measurements reveal faster on-rates (k on) and tighter binding affinity constants (K d) for engineered versions of TNA aptamers carrying chemotypes at both pyrimidine positions as compared to their singly modified counterparts . These findings expand the chemical space of evolvable non-natural genetic polymers by offering a path for improving the quality of biologically stable TNA aptamers for future clinical applications .
Cellular Uptake, Tissue Penetration, Biodistribution, and Biosafety
D-[2-13C]Threose is used in the study of cellular uptake, tissue penetration, biodistribution, and biosafety of Threose Nucleic Acid (TNA) . These studies are crucial in understanding the potential of TNA in biomedical applications .
Mécanisme D'action
Target of Action
D-[2-13C]Threose is primarily used as a labeling reagent in nuclear magnetic resonance (NMR) studies . It is used to investigate the mechanisms of metabolic pathways and enzymatic reactions .
Mode of Action
The mode of action of D-[2-13C]Threose involves its interaction with its targets in the context of NMR studies. The carbon-13 isotope (^13C) in D-[2-13C]Threose serves as a marker, allowing researchers to track the compound’s movement and interactions within biochemical systems .
Biochemical Pathways
D-[2-13C]Threose is involved in various biochemical pathways. One such pathway is the carbonyl migration-epimerization process occurring down the entire carbon chain of chirally pure D-tetroses sugars under mild conditions . This process is important for understanding the effect of carbonyl migrations on the product distribution in plausible prebiotic scenarios .
Pharmacokinetics
It is known that d-[2-13c]threose is a stable compound . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be crucial
Propriétés
IUPAC Name |
(3S,4R)-(313C)oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-QLUVSIKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@@H](C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-[2-13C]Threose | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![D-[3-13C]Ribose](/img/structure/B583934.png)


![D-[1,3-13C2]Ribose](/img/structure/B583941.png)



![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)